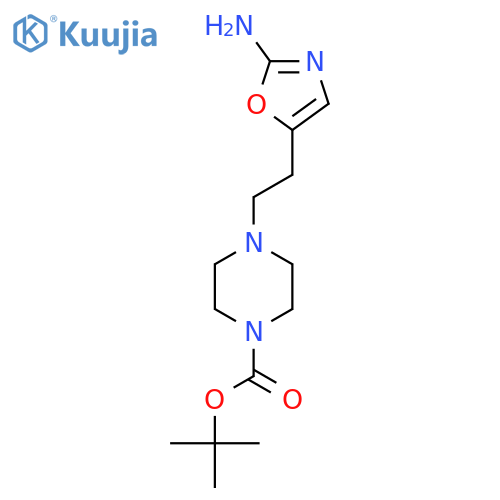

Cas no 2229219-17-2 (tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate)

2229219-17-2 structure

商品名:tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate

tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate

- EN300-1886003

- tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate

- 2229219-17-2

-

- インチ: 1S/C14H24N4O3/c1-14(2,3)21-13(19)18-8-6-17(7-9-18)5-4-11-10-16-12(15)20-11/h10H,4-9H2,1-3H3,(H2,15,16)

- InChIKey: RTSPSRVPZUELOY-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCN(CCC2=CN=C(N)O2)CC1)=O

計算された属性

- せいみつぶんしりょう: 296.18484064g/mol

- どういたいしつりょう: 296.18484064g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1

tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1886003-0.5g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 0.5g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1886003-5.0g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 5g |

$3645.0 | 2023-06-03 | ||

| Enamine | EN300-1886003-2.5g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 2.5g |

$2464.0 | 2023-09-18 | ||

| Enamine | EN300-1886003-10g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 10g |

$5405.0 | 2023-09-18 | ||

| Enamine | EN300-1886003-1.0g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 1g |

$1256.0 | 2023-06-03 | ||

| Enamine | EN300-1886003-5g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 5g |

$3645.0 | 2023-09-18 | ||

| Enamine | EN300-1886003-0.1g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 0.1g |

$1106.0 | 2023-09-18 | ||

| Enamine | EN300-1886003-10.0g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 10g |

$5405.0 | 2023-06-03 | ||

| Enamine | EN300-1886003-0.05g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 0.05g |

$1056.0 | 2023-09-18 | ||

| Enamine | EN300-1886003-0.25g |

tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate |

2229219-17-2 | 0.25g |

$1156.0 | 2023-09-18 |

tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

2229219-17-2 (tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量